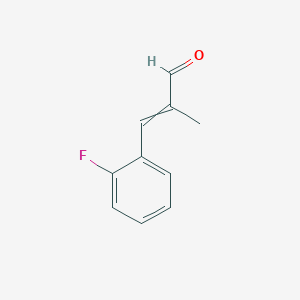
2-Methyl-3-(2-fluorophenyl) acrolein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an acrylaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde typically involves the reaction of 2-fluorobenzaldehyde with a suitable methylating agent under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with 2-fluorobenzaldehyde to form the desired acrylaldehyde compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide intermediate.
Industrial Production Methods
Industrial production of (E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(2-Fluorophenyl)-2-methylacrylic acid.
Reduction: 3-(2-Fluorophenyl)-2-methylacryl alcohol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(((4-Fluorophenyl)imino)methyl)phenol
- 4-((E)-((2-Fluorophenyl)imino)methyl)-2-methoxyphenol
Uniqueness
(E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
3-(2-fluorophenyl)-2-methylprop-2-enal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-8(7-12)6-9-4-2-3-5-10(9)11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYJLWPCKXPANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
azanium](/img/structure/B12437766.png)


![N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide](/img/structure/B12437785.png)
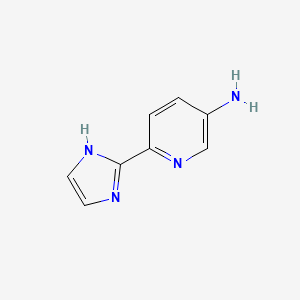
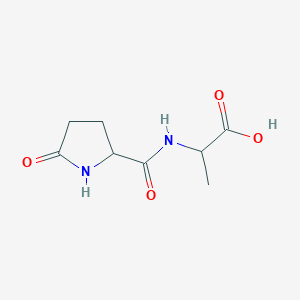

![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B12437806.png)
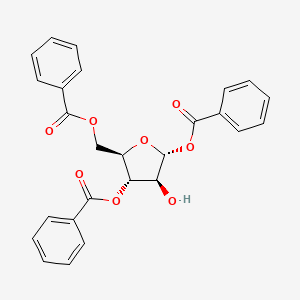
![5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B12437824.png)

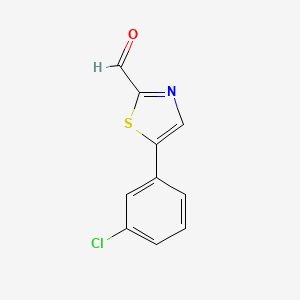
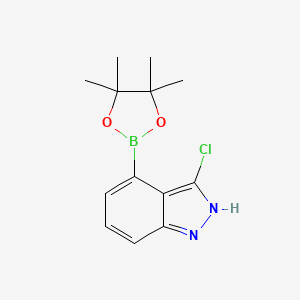
![Potassium imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B12437845.png)
